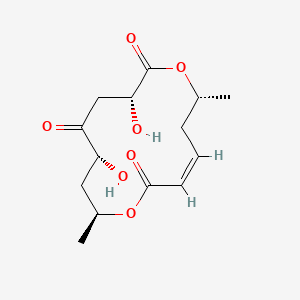
Grahamimycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grahamimycin B, also known as this compound, is a useful research compound. Its molecular formula is C14H20O7 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Broad-Spectrum Antibiotic Activity
Grahamimycin B has shown promising results against a wide range of microorganisms:
- Bacterial Inhibition : It has demonstrated effectiveness against 36 species of bacteria, including both Gram-positive and Gram-negative strains. This broad-spectrum activity positions it as a potential candidate for treating resistant bacterial infections .
- Fungal Activity : The compound also exhibits antifungal properties against several pathogenic fungi, making it valuable in the treatment of fungal infections .
- Algal Control : Its efficacy extends to controlling harmful algal blooms by inhibiting 8 species of blue-green algae and 2 species of green algae .
Cancer Research Applications
Recent studies have indicated that grahamimycins may possess cytotoxic effects against cancer cell lines:
- Mechanism of Action : The cytotoxicity appears to be linked to the disruption of cellular processes in cancer cells. For example, research has shown that this compound can induce apoptosis in various cancer cell lines .
- Potential for Drug Development : Given its selective toxicity towards cancer cells while sparing normal cells, this compound is being investigated as a potential lead compound for developing new anticancer therapies .
Agricultural Applications
Biopesticide Potential
This compound’s antimicrobial properties suggest it could be utilized as a biopesticide:
- Pest Control : Its effectiveness against plant pathogens may offer an environmentally friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .
- Crop Protection : Studies are ongoing to evaluate its application in protecting crops from fungal infections and enhancing plant health .
Biotechnology Applications
Biotechnological Innovations
The unique structure and properties of this compound open avenues for biotechnological applications:
- Biotransformation Processes : Its ability to inhibit microbial growth can be harnessed in bioprocesses to prevent contamination during fermentation and other industrial applications .
- Synthetic Biology : Researchers are exploring the potential for synthetic biology approaches to engineer microbial strains capable of producing this compound at scale .
Case Studies and Research Findings
Propriétés
Numéro CAS |
75979-94-1 |
|---|---|
Formule moléculaire |
C14H20O7 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(3Z,6R,9R,12R,14S)-9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione |
InChI |
InChI=1S/C14H20O7/c1-8-4-3-5-13(18)20-9(2)6-10(15)11(16)7-12(17)14(19)21-8/h3,5,8-10,12,15,17H,4,6-7H2,1-2H3/b5-3-/t8-,9+,10-,12-/m1/s1 |
Clé InChI |
UPKYFPVASUJJTL-NZRRVRCFSA-N |
SMILES |
CC1CC=CC(=O)OC(CC(C(=O)CC(C(=O)O1)O)O)C |
SMILES isomérique |
C[C@@H]1C/C=C\C(=O)O[C@H](C[C@H](C(=O)C[C@H](C(=O)O1)O)O)C |
SMILES canonique |
CC1CC=CC(=O)OC(CC(C(=O)CC(C(=O)O1)O)O)C |
Synonymes |
grahamimycin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















